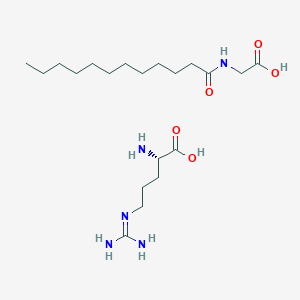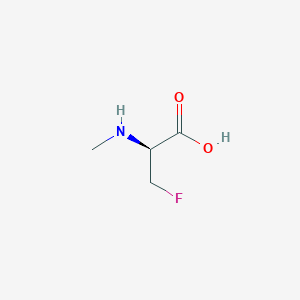![molecular formula C47H80O2 B14187395 1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] CAS No. 927203-56-3](/img/structure/B14187395.png)
1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] is a synthetic organic compound characterized by its unique molecular structure It consists of a propane-2,2-diyl core with two 4-(hexadecyloxy)benzene groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] typically involves the reaction of 4-(hexadecyloxy)benzene with a propane-2,2-diyl precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene rings.
Substitution: The benzene rings can undergo substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the benzene rings.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] has several scientific research applications:
Materials Science: It is used in the development of advanced materials with specific properties, such as liquid crystals and polymers.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A Dimethyl Ether: Similar in structure but with different functional groups.
4,4’-(Propane-2,2-diyl)bis(allyloxy)benzene: Another related compound with allyloxy groups instead of hexadecyloxy groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] is unique due to its specific combination of functional groups, which impart distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
927203-56-3 |
|---|---|
Molekularformel |
C47H80O2 |
Molekulargewicht |
677.1 g/mol |
IUPAC-Name |
1-hexadecoxy-4-[2-(4-hexadecoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C47H80O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-48-45-37-33-43(34-38-45)47(3,4)44-35-39-46(40-36-44)49-42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-40H,5-32,41-42H2,1-4H3 |
InChI-Schlüssel |
TWAPEKBKVGLXAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)



![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)

![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)

![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14187407.png)
